

Application Notes and Protocols for BIM-23190 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **BIM-23190**, a selective somatostatin receptor 2 (SSTR2) and 5 (SSTR5) agonist, in mouse models of glioma. The following protocols and data are intended to facilitate the design and execution of preclinical studies evaluating the anti-tumor efficacy of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of **BIM-23190** in a C6 glioma mouse model.

Table 1: Recommended Dosage and Administration of BIM-23190



Parameter	Value	Reference
Drug	BIM-23190	[1][2]
Animal Model	Male athymic nude (nu/nu) mice, 5-6 weeks old	[3][4]
Tumor Model	C6 glioma	[5]
Dosage	50 μ g/mouse	
Administration Route	Injection (Subcutaneous or Intraperitoneal)	
Frequency	Twice a day	_
Duration	19 days	

Table 2: C6 Glioma Cell Inoculation Parameters

Parameter	Subcutaneous Injection	Intracranial Injection	Reference
Cell Line	C6 glioma	C6 glioma	
Cell Number	1 x 10 ⁷ cells/mouse	1 x 10 ⁶ cells/mouse	
Injection Volume	100 - 200 μL	10 μL	-
Vehicle	RPMI media with Matrigel (1:1 ratio)	Cell suspension in media	_

Table 3: Tumor Growth Monitoring



Method	Parameters Measured	Formula/Procedure	Reference
Caliper Measurement	Tumor length (L) and width (W)	Tumor Volume (V) = $0.5 \times L \times W^2$	
Bioluminescence Imaging (BLI)	Photon flux (photons/second)	Administer D-luciferin (150 mg/kg) and image using an in vivo imaging system.	

Experimental Protocols Preparation of BIM-23190 for In Vivo Injection

This protocol describes the preparation of a **BIM-23190** solution suitable for injection in mice.

Materials:

- BIM-23190 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Prepare a stock solution of BIM-23190 in DMSO.
- To prepare the final injection solution, mix the following components in a sterile tube in the specified order:



- 10% DMSO (from stock solution)
- o 40% PEG300
- 5% Tween-80
- 45% Saline
- Vortex the solution thoroughly to ensure complete mixing.
- Draw the solution into a sterile syringe for injection. Prepare fresh for each day of injection.

C6 Glioma Mouse Model Generation

2.2.1. Subcutaneous C6 Glioma Model

This model is suitable for studies where easy monitoring of tumor growth is desired.

Materials:

- · C6 glioma cells
- Complete culture medium (e.g., RPMI with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Matrigel
- Male athymic nude (nu/nu) mice (5-6 weeks old)
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Anesthetic (e.g., isoflurane)

Procedure:

• Culture C6 glioma cells to 80-90% confluency.



- Harvest the cells by trypsinization and wash with PBS.
- Resuspend the cell pellet in a 1:1 mixture of serum-free culture medium and Matrigel to a final concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
- Anesthetize the mice.
- Inject 100 μ L of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the flank of each mouse.
- Monitor the mice for tumor formation. Tumors typically become palpable within 7-10 days.

2.2.2. Intracranial C6 Glioma Model

This orthotopic model more closely mimics human glioblastoma and is suitable for studying tumor invasion and the effects of the blood-brain barrier.

Materials:

- · C6 glioma cells
- Complete culture medium
- PBS
- Trypsin-EDTA
- Male athymic nude (nu/nu) mice (5-6 weeks old)
- Stereotaxic apparatus
- Hamilton syringe with a 30-gauge needle
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Surgical tools (drill, etc.)

Procedure:



- Prepare a single-cell suspension of C6 glioma cells in a culture medium at a concentration of 1 x 10⁸ cells/mL.
- Anesthetize the mouse and mount it on the stereotaxic frame.
- Make a sagittal incision in the scalp to expose the skull.
- Using a stereotaxic drill, create a small burr hole in the skull over the desired injection site (e.g., the striatum).
- Slowly lower the Hamilton syringe needle to the target coordinates.
- Inject 10 μ L of the cell suspension (containing 1 x 10⁶ cells) over several minutes.
- Slowly withdraw the needle and suture the scalp incision.
- Monitor the mice for neurological signs and tumor growth using imaging techniques.

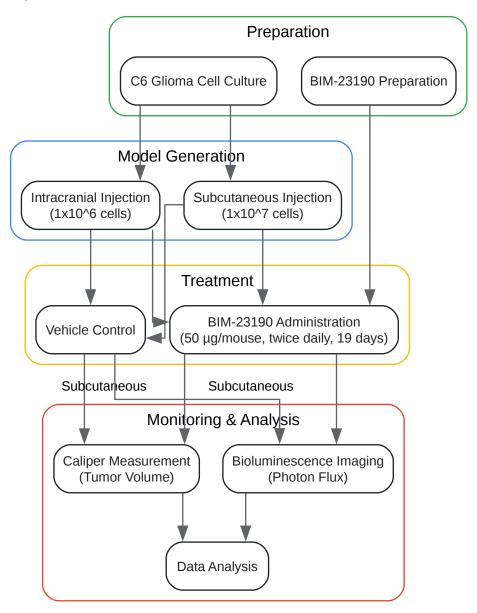
Monitoring Tumor Growth

- 2.3.1. Caliper Measurements (for subcutaneous tumors)
- Measure the length (longest dimension) and width (perpendicular dimension) of the tumor using a digital caliper every 2-3 days.
- Calculate the tumor volume using the formula: $V = 0.5 \times (Length) \times (Width)^2$.
- 2.3.2. Bioluminescence Imaging (for intracranial and subcutaneous tumors)
- Anesthetize the tumor-bearing mice.
- Administer D-luciferin (150 mg/kg body weight) via intraperitoneal injection.
- Wait for the substrate to distribute (typically 10-15 minutes).
- Image the mice using an in vivo imaging system (e.g., IVIS).
- Quantify the bioluminescent signal (photon flux) from the tumor region of interest (ROI).



Visualization of Pathways and Workflows Experimental Workflow

Experimental Workflow for BIM-23190 in C6 Glioma Mouse Model

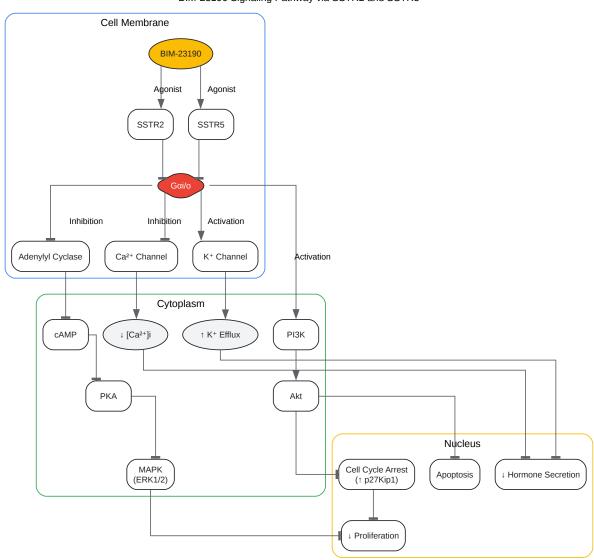


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Caption: Experimental workflow for evaluating BIM-23190 in mouse models.

BIM-23190 Signaling Pathway





BIM-23190 Signaling Pathway via SSTR2 and SSTR5

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Caption: BIM-23190 signaling cascade via SSTR2 and SSTR5.



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